2-ethoxy-N-(9H-purin-6-yl)propanamide
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Overview
Description
“2-ethoxy-N-(9H-purin-6-yl)propanamide” is a chemical compound with the molecular formula C10H13N5O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a purine ring attached to a propanamide group via an ethoxy linker . The purine ring contains several nitrogen atoms, which can participate in hydrogen bonding and other interactions .Scientific Research Applications
Structural and Spectroscopic Characterization
- Spectroscopic Characterization : 2-ethoxy-N-(9H-purin-6-yl)propanamide has been structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy, offering insights into its structural properties and IR band assignments (Zareva, 2006).
Synthesis and Structural Studies
- Synthesis and Structure Analysis : The compound has been involved in synthesis processes like the creation of cyclic acetals and studies involving NMR and IR spectroscopy, which help understand its molecular structure and configurations (Mishnev et al., 1979).
Antiviral Applications
- Antiviral Agent Development : It has been used in the preparation of compounds evaluated as antiviral agents, specifically against herpesviruses and retroviruses (Duckworth et al., 1991).
Antimycobacterial Activity
- Antimycobacterial Activity Research : Research has been conducted on its derivatives for their inhibitory effect against Mycobacterium tuberculosis strains, indicating its potential in treating tuberculosis (Musiyak et al., 2019).
Biological Activity Studies
- Evaluation of Biological Activity : It has been involved in the synthesis of tricyclic etheno analogs for evaluating their biological activity, specifically against viruses like varicella-zoster and human cytomegalovirus (Hořejší et al., 2006).
Synthesis of Derivatives and Tautomerism Studies
- Chemical Derivative Synthesis and Tautomerism : The compound has been used in synthesizing various derivatives, including studies on their tautomer ratios and reactions with other compounds, enhancing the understanding of its chemical behavior (Roggen & Gundersen, 2008).
Antinociceptive Activity Research
- Research on Antinociceptive Properties : Studies have been conducted to evaluate its derivatives' antinociceptive activities, contributing to pain management research (Doğruer et al., 2000).
Chemical Synthesis and Characterization
- Chemical Synthesis and Analysis : The compound has been synthesized and characterized through various methods, including spectral data analysis, contributing to its comprehensive understanding (Manolov et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-ethoxy-N-(7H-purin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHVOMGRGJXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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